molecular formula C14H20N2O7S B15273594 Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate CAS No. 731002-02-1

Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate

Cat. No.: B15273594
CAS No.: 731002-02-1
M. Wt: 360.38 g/mol
InChI Key: TZEQFXLNTIIJOR-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a diethylsulfamoyl group, a nitrophenoxy group, and an ethyl acetate moiety. This compound is often used in pharmaceutical testing and research due to its specific chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate typically involves the condensation of ethyl 2-(2-isopropylphenoxy) acetic acid with 1,2-diaminobenzene using dry dichloromethane (DCM) as a solvent, lutidine, and TBTU as a coupling agent at room temperature . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding amine derivatives.

    Reduction: Formation of reduced nitro derivatives.

    Substitution: Formation of substituted ethyl acetate derivatives.

Scientific Research Applications

Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate involves its interaction with specific molecular targets. The diethylsulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenoxy group may participate in redox reactions, affecting cellular processes. The compound’s overall effect is determined by its ability to modulate biochemical pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with similar solvent properties.

    Methyl butyrate: Another ester with comparable structural features.

    Ethyl benzoate: An ester with a benzene ring, similar in reactivity.

Uniqueness

Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its diethylsulfamoyl and nitrophenoxy groups make it distinct from simpler esters, providing unique opportunities for research and application .

Properties

CAS No.

731002-02-1

Molecular Formula

C14H20N2O7S

Molecular Weight

360.38 g/mol

IUPAC Name

ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate

InChI

InChI=1S/C14H20N2O7S/c1-4-15(5-2)24(20,21)11-7-8-13(12(9-11)16(18)19)23-10-14(17)22-6-3/h7-9H,4-6,10H2,1-3H3

InChI Key

TZEQFXLNTIIJOR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

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